4-(3,5-Dimethylphenyl)butanal

Description

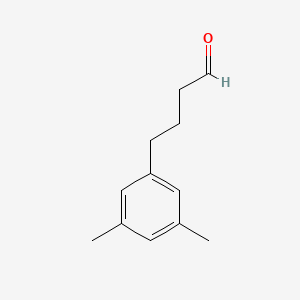

4-(3,5-Dimethylphenyl)butanal is an aromatic aldehyde characterized by a butanal chain attached to a 3,5-dimethyl-substituted benzene ring.

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-(3,5-dimethylphenyl)butanal |

InChI |

InChI=1S/C12H16O/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h6-9H,3-5H2,1-2H3 |

InChI Key |

KKVFNKULMUVKKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CCCC=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3,5-Dimethylphenyl)butanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)butanal undergoes various chemical reactions, including:

-

Oxidation

Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Conditions: Acidic or basic medium

Products: Corresponding carboxylic acid (4-(3,5-Dimethylphenyl)butanoic acid)

-

Reduction

Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Conditions: Anhydrous solvents

Products: Corresponding alcohol (4-(3,5-Dimethylphenyl)butanol)

-

Substitution

Reagents: Various nucleophiles (e.g., Grignard reagents)

Conditions: Anhydrous conditions, inert atmosphere

Products: Substituted derivatives

Scientific Research Applications

4-(3,5-Dimethylphenyl)butanal finds applications in several scientific research areas:

-

Chemistry

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

-

Biology

- Investigated for its potential biological activity and interactions with biomolecules.

-

Medicine

- Explored for its potential use in drug development and pharmaceutical formulations.

-

Industry

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)butanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical processes. The compound’s reactivity towards nucleophiles and electrophiles makes it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

- 3,5-Dimethylphenyl vs. 3,5-Dichlorophenyl Groups: In ,-dichlorophenyl-substituted benzoates exhibit dihedral angles of ~48.8° between aromatic rings, influenced by the electron-withdrawing chlorine substituents.

- Comparison with Carbazole and Phenoxazine Derivatives: highlights that 3,5-dimethylphenyl groups in emitters like PXZ-Mes3B improve electroluminescent efficiency (EQE up to 22.8%).

Physical and Chemical Properties

Notes:

- The methyl groups in this compound likely elevate its melting point compared to non-substituted analogs due to enhanced van der Waals interactions.

Biological Activity

4-(3,5-Dimethylphenyl)butanal is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant activities.

Chemical Structure and Properties

This compound features a butanal group attached to a 3,5-dimethylphenyl moiety. This unique structure may contribute to its biological properties by influencing how it interacts with biological targets.

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated in various studies. Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of bacteria and fungi. For instance, certain analogs have shown activity comparable to established antibiotics, suggesting that modifications to the structure can enhance efficacy against resistant strains .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this compound. For example, derivatives have been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The mechanism of action is hypothesized to involve interference with tubulin polymerization, which is crucial for mitosis .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | % Growth Inhibition (PGI) |

|---|---|---|

| This compound | MDA-MB-231 | 78% |

| This compound | PC-3 | 98% |

| 1-(3,5-Dimethylphenyl)-2-butanol | SNB-75 | 38.94% |

| 1-(3,5-Dimethylphenyl)-2-butanol | UO-31 | 30.14% |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It could modulate receptor activity related to cell signaling pathways.

- Tubulin Binding : As noted in anticancer studies, binding to tubulin may disrupt mitotic processes .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

- Antibacterial Efficacy : In a study assessing the antibacterial effects against Staphylococcus aureus and E. coli, derivatives exhibited significant inhibition zones compared to control groups.

- Cancer Cell Proliferation : A series of in vitro experiments demonstrated that certain derivatives led to a marked decrease in proliferation rates across multiple cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.